Ethyl 3-chloro-5-fluoroindole-2-carboxylate
Overview
Description
Ethyl 3-chloro-5-fluoroindole-2-carboxylate is a halogenated indole derivative with significant potential in various scientific and industrial applications. This compound features a combination of chlorine and fluorine atoms on the indole ring, which contributes to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indole or its derivatives as the starting material.
Halogenation: Chlorination and fluorination steps are introduced to introduce chlorine and fluorine atoms at the 3 and 5 positions, respectively.
Carboxylation: The indole derivative undergoes carboxylation to introduce the carboxylate group at the 2 position.
Esterification: Finally, the carboxylic acid group is converted to its ethyl ester form through esterification.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where each step is carried out sequentially in separate reactors.
Continuous Process: Some industrial setups use a continuous process to streamline production and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the halogenated indole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced forms of the compound, such as this compound with reduced halogens.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-chloro-5-fluoroindole-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: Ethyl 3-chloro-5-fluoroindole-2-carboxylate interacts with specific receptors and enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 5-fluoroindole-2-carboxylate: Lacks the chlorine atom at the 3 position.
Ethyl 3-chloroindole-2-carboxylate: Lacks the fluorine atom at the 5 position.
Ethyl 3,5-dichloroindole-2-carboxylate: Contains two chlorine atoms but lacks fluorine.
Uniqueness: Ethyl 3-chloro-5-fluoroindole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
ethyl 3-chloro-5-fluoro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-9(12)7-5-6(13)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGDLJMDLQJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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